Tert-butyl 3-(ethylamino)propylcarbamate
Overview
Description
Tert-butyl 3-(ethylamino)propylcarbamate is a chemical compound with the molecular formula C10H22N2O2 . It has a molecular weight of 202.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (OC(O)N) attached to a propyl chain with an ethylamino group at the third carbon . The tert-butyl group is attached to the carbamate group .Physical and Chemical Properties Analysis
This compound has a boiling point of 297.348ºC at 760 mmHg and a density of 0.942 g/cm3 .Scientific Research Applications
1. Precursor in Foldamer Study
Tert-butyl 3-(ethylamino)propylcarbamate has been identified as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. This study elucidates the compound's extended conformation, stabilized by intermolecular hydrogen bonding, highlighting its significance in structural chemistry and foldamer research (Abbas et al., 2009).
2. Synthesis of Dinuclear Palladium Thiophenolate Complexes
In the realm of coordination chemistry, this compound derivatives have been utilized in the synthesis of dinuclear palladium thiophenolate complexes. These complexes exhibit intriguing properties and potential applications in catalysis and material science (Siedle et al., 2007).
3. Building Block in Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its utilization includes nucleophilic substitutions and radical reactions, offering a broad spectrum of applications in synthesizing various organic molecules (Jasch et al., 2012).
4. Asymmetric Synthesis of Amines
This compound plays a pivotal role in the asymmetric synthesis of amines. This process involves the synthesis of tert-butanesulfinyl imines, which are highly versatile intermediates for creating a wide range of enantioenriched amines, crucial in pharmaceuticals and agrochemicals (Ellman et al., 2002).
5. Sensor Development
This compound has been used in the development of chemosensors, specifically as a part of a rhodamine-based compound that acts as a dual chemosensor for metal ions. This highlights its utility in analytical chemistry and environmental monitoring (Roy et al., 2019).
Mechanism of Action
Mode of Action
It’s worth noting that this compound contains a tert-butyloxycarbonyl (t-boc or simply boc) group . The Boc group is a common strategy to protect an amino group, converting it into a carbamate . This protection allows for transformations of other functional groups without affecting the amino group .
Properties
IUPAC Name |
tert-butyl N-[3-(ethylamino)propyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-5-11-7-6-8-12-9(13)14-10(2,3)4/h11H,5-8H2,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWYORSLYQMJGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.